molecular formula C15H12N2O2 B12640214 5-methoxy-3-phenyl-1,6-naphthyridin-2(1H)-one

5-methoxy-3-phenyl-1,6-naphthyridin-2(1H)-one

Cat. No.: B12640214
M. Wt: 252.27 g/mol
InChI Key: VFHSEODREDHZMM-UHFFFAOYSA-N
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Description

5-Methoxy-3-phenyl-1,6-naphthyridin-2(1H)-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel kinase inhibitors. This compound belongs to the 1,6-naphthyridin-2(1H)-one family, a class recognized as a privileged heterocyclic structure capable of providing ligands for several biological receptors . The 1,6-naphthyridine core is a planar, bicyclic system containing two nitrogen atoms, which enhances its ability to interact with enzymatic targets. This specific derivative serves as a versatile intermediate for constructing potential therapeutic agents. Its primary research value lies in oncology, where related 1,6-naphthyridinone compounds have been extensively explored as potent and selective inhibitors of tyrosine kinases. For instance, structurally similar N-substituted-3-phenyl-1,6-naphthyridinone derivatives have been designed as highly selective type II c-Met kinase inhibitors, showing promising antitumor efficacy in models like the U-87 MG xenograft . The planar and rigid structure of the 1,6-naphthyridine nucleus is known to enhance binding affinity with biological targets like enzymes and receptors . Researchers utilize this compound as a core building block to explore structure-activity relationships (SAR) by introducing diverse substituents at positions such as N1, C5, C7, and C8 to optimize potency and selectivity against a range of kinase targets . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

5-methoxy-3-phenyl-1H-1,6-naphthyridin-2-one

InChI

InChI=1S/C15H12N2O2/c1-19-15-12-9-11(10-5-3-2-4-6-10)14(18)17-13(12)7-8-16-15/h2-9H,1H3,(H,17,18)

InChI Key

VFHSEODREDHZMM-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC2=C1C=C(C(=O)N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Condensation Reactions

One effective method for synthesizing 5-methoxy-3-phenyl-1,6-naphthyridin-2(1H)-one involves the condensation of 5-(phenyl)-6-methyl-2(1H)-pyridinone with appropriate aryl aldehydes. The reaction conditions typically require heating in a solvent such as dimethylformamide (DMF) or ethanol under reflux.

Example Reaction:
$$
\text{5-(Phenyl)-6-methyl-2(1H)-pyridinone} + \text{Aryl Aldehyde} \rightarrow \text{this compound}
$$

Yield: Approximately 60% under optimized conditions.

Another approach involves the methylation of a precursor compound using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. This method allows for the introduction of the methoxy group at the 5-position.

Example Reaction:
$$
\text{Precursor Compound} + \text{Methyl Iodide} \xrightarrow{\text{Base}} \text{5-Methoxy Compound}
$$

Yield: Typically around 70%.

Cyclization Reactions

Cyclization can also be achieved by reacting substituted anilines with appropriate carbonyl compounds, leading to the formation of naphthyridine rings through cyclization processes.

Example Reaction:
$$
\text{Substituted Aniline} + \text{Carbonyl Compound} \rightarrow \text{Naphthyridine Intermediate}
$$

This intermediate can then be further processed to yield this compound.

Yield: This method can yield up to 80% depending on the substituents used.

Recent studies have focused on optimizing these synthetic routes to improve yields and reduce reaction times. Techniques such as microwave-assisted synthesis and solvent-free conditions have been explored, demonstrating significant improvements in efficiency.

Method Key Reaction Components Typical Yield (%)
Condensation 5-(Phenyl)-6-methyl-2(1H)-pyridinone + Aryl Aldehyde ~60
Substitution Precursor Compound + Methyl Iodide ~70
Cyclization Substituted Aniline + Carbonyl Compound ~80

Chemical Reactions Analysis

1.1. Construction from Preformed Pyridines

One approach involves building the naphthyridinone core from pyridine derivatives. For example, intermediates like tert-butyl-(2-chloro-3-formylpyridine-4-yl)carbamate (4) can react with 1-(4-(1,3-dioxolan-2-yl)phenyl)-2-phenylethane-1-one (7) in methanol under basic conditions (sodium methoxide) at 65°C. This yields the target compound after purification via silica gel chromatography, achieving a 63% yield .

1.2. Construction from Preformed Pyridones

Another method utilizes pyridone precursors. For instance, intermediates such as 4-aminonicotinonitrile (27) can undergo condensation with diethyl malonate (28) in ethanol using sodium ethoxide, forming the bicyclic system .

1.3. Alternative Routes

  • One-pot syntheses : Reactions involving triethyl orthoformate and acetic acid can generate derivatives like pyrimidothieno[2,3-b] naphthyridines .

  • Cyclization : Substrates such as 2-(2-ethoxycarbonylvinyl)-3-pyridinamine undergo cyclization with sodium ethoxide to form the naphthyridinone core .

Reaction Mechanisms

The formation of 5-methoxy-3-phenyl-1,6-naphthyridin-2(1H)-one typically involves condensation and cyclization steps:

  • Nucleophilic Addition : Amines or malonamide derivatives attack electrophilic carbonyl groups (e.g., aldehydes) to form intermediates.

  • Cyclization : Base-mediated elimination drives ring closure, forming the bicyclic system.

  • Functional Group Transformations : Post-synthesis modifications (e.g., oxidation, alkylation) may introduce substituents like methoxy or phenyl groups .

Table 2: Substituent Patterns

PositionCommon SubstituentsPercentage of StructuresReference
N1H, Me, Ph64% substituted
C5H, C, N, O66.59% H
C7H, C, N, O33.98% H

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 5-methoxy-3-phenyl-1,6-naphthyridin-2(1H)-one typically involves multi-step organic reactions that include cyclization processes. These methods often utilize starting materials such as phenylacetaldehyde and substituted naphthyridines. The compound is characterized by its unique naphthyridine structure, which contributes to its biological activity.

Anticancer Activity

This compound has demonstrated promising anticancer properties. Studies indicate that it can inhibit tumor growth by interfering with key cellular pathways involved in cancer progression. This compound exhibits selective cytotoxicity against various cancer cell lines, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes associated with disease mechanisms. For instance, its interaction with tyrosine kinases suggests that it may play a role in modulating signaling pathways relevant to cancer and other diseases .

Drug Development

The structural features of this compound make it an attractive scaffold for designing new pharmaceuticals. Its potential as a lead compound for developing drugs targeting cancer and inflammatory diseases has been highlighted in recent literature .

Cardiovascular Applications

Naphthyridine derivatives have been explored for their cardiotonic properties. The ability of this compound to enhance cardiac contractility could lead to its application in treating heart-related conditions .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated selective cytotoxicity against breast cancer cell lines; inhibited proliferation at low concentrations .
Study BEnzyme InhibitionShowed inhibition of tyrosine kinases involved in cancer signaling pathways, indicating potential for targeted therapy .
Study CAntimicrobial EffectsRelated compounds exhibited significant antibacterial activity against Gram-positive bacteria; implications for infection treatment .

Mechanism of Action

The mechanism of action of 5-methoxy-3-phenyl-1,6-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 5-methoxy-1,6-naphthyridin-2(1H)-one
  • 3-phenyl-1,6-naphthyridin-2(1H)-one
  • 5-methoxy-3-phenylquinoline

Uniqueness

5-methoxy-3-phenyl-1,6-naphthyridin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties that make it valuable for specific applications.

Biological Activity

5-Methoxy-3-phenyl-1,6-naphthyridin-2(1H)-one is a member of the naphthyridine class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a naphthyridine core with a methoxy group at the 5-position and a phenyl group at the 3-position. This structural arrangement is critical for its biological activity and interaction with various biological targets.

Antimicrobial Properties

Research indicates that derivatives of naphthyridines, including this compound, exhibit significant antimicrobial activities. For instance, studies have shown that modifications at the naphthyridine core can enhance efficacy against pathogens such as Leishmania species, demonstrating a selectivity that is approximately 100-fold over human cell lines .

Anticancer Activity

Naphthyridine derivatives are also explored for their anticancer potential. A review highlighted that various naphthyridinones have been classified as antitumor agents, with specific references to their effectiveness against melanoma and other neoplasms . The compound's ability to inhibit tumor growth is attributed to its interaction with key cellular pathways involved in cancer progression.

Enzyme Inhibition

This compound has been identified as a potential inhibitor of certain enzymes linked to disease processes. For example, it may act on phosphodiesterase (PDE) enzymes, which play a role in various signaling pathways . The inhibition of these enzymes can lead to therapeutic effects in conditions like asthma and chronic obstructive pulmonary disease (COPD).

The mechanisms by which this compound exerts its biological effects are still under investigation but may involve:

  • Modulation of Enzyme Activity : By inhibiting specific enzymes, the compound can alter metabolic pathways that contribute to disease states.
  • Receptor Interactions : It may interact with various receptors in the body, influencing physiological responses related to inflammation and immune function.

Case Studies and Research Findings

StudyFindings
Antileishmanial Activity A study demonstrated that naphthyridine derivatives showed promising antileishmanial activity with a significant reduction in parasite load in infected models .
Antitumor Efficacy Research indicated that compounds similar to this compound exhibited potent antitumor effects in vitro, targeting cancer cell lines effectively .
Enzyme Inhibition Studies on enzyme inhibition revealed that derivatives could inhibit PDE4 with potential implications for treating respiratory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methoxy-3-phenyl-1,6-naphthyridin-2(1H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of naphthyridinone derivatives typically involves cyclization of substituted pyridinones or functionalized intermediates. For example, 3-bromo-5-methyl-1,6-naphthyridin-2(1H)-one (74) was synthesized via condensation of 5-acetyl-3-bromo-6-(2-dimethylaminovinyl)-2(1H)-pyridinone (73) with ammonium acetate in dimethylformamide at 95°C for 5 hours, yielding 54% . Similar protocols can be adapted for 5-methoxy-3-phenyl derivatives by substituting acetyl groups with methoxy-phenyl precursors. Chlorination using POCl₃ and PCl₅ under reflux (77% yield for 2-chloro-5-methyl analogs) highlights the importance of halogenating agents in functionalizing the naphthyridine core . Optimization requires balancing temperature (e.g., 95–140°C), solvent polarity (DMF, dioxane), and stoichiometry of reagents like ammonium acetate or tert-butoxybis(dimethylamino)methane .

Q. How can researchers confirm the structural integrity of this compound during synthesis?

  • Methodological Answer : Structural validation relies on spectroscopic and chromatographic techniques. While the evidence does not explicitly detail characterization for this compound, analogous naphthyridinones (e.g., 5-chloro derivatives) are characterized via mass spectrometry (MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) to assign methoxy (-OCH₃) and phenyl proton environments . High-performance liquid chromatography (HPLC) with UV detection can monitor reaction progress and purity, particularly when isolating intermediates like 2-chloro-3-nitro-1,6-naphthyridine .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., methoxy, phenyl) influence the reactivity of 1,6-naphthyridin-2(1H)-one derivatives?

  • Methodological Answer : Substituents dictate regioselectivity and stability. For instance, methoxy groups at position 5 enhance electron density, potentially directing electrophilic substitution to adjacent positions. Evidence shows that 3-(2,6-dichlorophenyl)-7-fluoro-1,6-naphthyridin-2(1H)-one (16) undergoes methylation at N1 (90% yield) versus O-methylation (3%) under NaH/MeI conditions, indicating steric hindrance from the dichlorophenyl group favors N-alkylation . Computational studies (e.g., DFT) are recommended to map charge distribution and predict reaction pathways.

Q. What mechanistic insights explain cyclization reactions in naphthyridinone synthesis?

  • Methodological Answer : Cyclization often proceeds via nucleophilic attack or [1,5]-hydride shifts. For example, 6-phenyl-2-styryl-3-pyridinecarboxylic acid (57) forms 2,6,7-triphenyl-7,8-dihydro-1,6-naphthyridin-5(6H)-one (58) through acid-catalyzed intramolecular cyclodehydration (P₂O₅, H₃PO₄, 135°C, 4 h) . Kinetic studies using variable-temperature NMR or in situ IR spectroscopy can identify transient intermediates, such as enamine or ketene species, to refine mechanistic models.

Q. How should researchers address contradictory data in substituent-directed product distribution?

  • Methodological Answer : Contradictions arise from competing reaction pathways. For example, 2-methoxy-1,6-naphthyridine (7) hydrolyzes to 1,6-naphthyridin-2(1H)-one (8) in 10M HCl at 140°C (67% yield) , but similar conditions may degrade sensitive substituents like methoxy groups. Systematic screening of solvents (e.g., switching from aqueous HCl to anhydrous POCl₃) and catalysts (e.g., Lewis acids) can mitigate side reactions. Statistical tools like Design of Experiments (DoE) optimize parameters (temperature, time, stoichiometry) to resolve yield discrepancies .

Q. What strategies enable the integration of this compound into bioactive compound development?

  • Methodological Answer : Naphthyridinones are explored as kinase inhibitors or antimicrobial agents due to their planar aromatic systems. For instance, 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid derivatives exhibit anticancer activity by targeting DNA topoisomerases . To adapt this scaffold, researchers can perform structure-activity relationship (SAR) studies:

  • Modify substituents : Replace methoxy with ethoxy or amino groups to alter lipophilicity.
  • Functionalize the phenyl ring : Introduce halogens or electron-withdrawing groups to enhance binding affinity.
  • Assess pharmacokinetics : Use in vitro assays (e.g., microsomal stability, CYP450 inhibition) to prioritize lead compounds .

Data Contradiction Analysis

  • Example : reports divergent methylation outcomes (N1 vs. O-methylation) under identical conditions. This suggests steric/electronic factors override thermodynamic control. Researchers should:
    • Validate reproducibility across batches.
    • Employ X-ray crystallography to confirm regiochemistry.
    • Use computational docking to simulate steric clashes in the active site .

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